molecular formula C9H9ClO5S B6142777 2-[4-(chlorosulfonyl)-2-methylphenoxy]acetic acid CAS No. 23095-23-0

2-[4-(chlorosulfonyl)-2-methylphenoxy]acetic acid

Cat. No.: B6142777
CAS No.: 23095-23-0
M. Wt: 264.68 g/mol
InChI Key: DCINLXKBUPEILD-UHFFFAOYSA-N
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Description

2-[4-(Chlorosulfonyl)-2-methylphenoxy]acetic acid (CAS 23095-23-0) is a high-purity chemical building block of significant interest in synthetic organic chemistry and life sciences research. Its molecular formula is C9H9ClO5S, with a molecular weight of 264.68 g/mol . The compound features both a reactive chlorosulfonyl group and a carboxylic acid functional group on a phenolic backbone, making it a versatile intermediate for the synthesis of more complex molecules, such as ester derivatives which are often utilized in further chemical applications . The presence of the chlorosulfonyl group makes it a particularly valuable precursor for nucleophilic substitution reactions, enabling researchers to create a diverse array of sulfonamide, sulfonate, and other sulfur-containing compounds for library synthesis and structure-activity relationship (SAR) studies. While the parent phenoxyacetic acid structure is associated with auxin-like plant growth regulation activity in related compounds like MCPA , the specific research applications for this derivative are primarily as a synthetic intermediate. Researchers leverage this compound in the development of potential agrochemicals, pharmaceutical candidates, and as a ligand for metal complexation studies, which can alter the bioavailability of metal ions in experimental systems . The product is provided with a purity of ≥95% . It is intended for research and development purposes only in laboratory settings. This product is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle this compound with appropriate precautions, considering its reactive functional groups.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorosulfonyl-2-methylphenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO5S/c1-6-4-7(16(10,13)14)2-3-8(6)15-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCINLXKBUPEILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)Cl)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Mechanistic Elucidation for 2 4 Chlorosulfonyl 2 Methylphenoxy Acetic Acid

Established Synthetic Routes to Substituted Phenoxyacetic Acids as Precursors

The foundational step in the synthesis of 2-[4-(chlorosulfonyl)-2-methylphenoxy]acetic acid is the preparation of the 2-methylphenoxyacetic acid backbone. This is typically achieved through the etherification of a substituted phenol (B47542) followed by the introduction of a carboxylic acid moiety, or a one-step reaction that accomplishes both.

Etherification Methodologies for Aryl Ethers

A common and well-established method for the formation of the ether linkage in phenoxyacetic acids is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetate by a phenoxide ion. In the context of synthesizing the precursor for our target molecule, 2-methylphenol (o-cresol) is treated with a base to form the corresponding phenoxide, which then acts as a nucleophile to displace the halide from a haloacetic acid, typically chloroacetic acid.

A typical procedure involves reacting o-cresol with a base like sodium hydroxide to form sodium 2-methylphenoxide. This is then reacted with chloroacetic acid. The reaction progress is often monitored by pH, and upon completion, the product is isolated by acidification, which precipitates the 2-methylphenoxyacetic acid. patsnap.comgoogle.com

Reactants Base Solvent Temperature (°C) Yield (%) Reference
2-Methylphenol, Chloroacetic acidSodium HydroxideWater90-100>95 patsnap.comgoogle.com

Carboxylic Acid Functional Group Introduction Strategies

The carboxylic acid group is a key functional group in the target molecule. chemicalbook.comnist.gov In the synthesis of the phenoxyacetic acid precursor, the carboxylic acid functionality is typically introduced concurrently with the ether linkage by using a haloacetic acid as one of the reactants in the Williamson ether synthesis. patsnap.comgoogle.com

Alternatively, a two-step process could be envisioned where the phenol is first alkylated with a reagent containing a protected carboxylic acid or a precursor functional group (e.g., an ester or a nitrile). This would be followed by a deprotection or hydrolysis step to reveal the carboxylic acid. For instance, 2-methylphenol could be reacted with ethyl chloroacetate in the presence of a base like potassium carbonate in a solvent such as acetone. The resulting ester, ethyl 2-methylphenoxyacetate, can then be hydrolyzed to 2-methylphenoxyacetic acid using an acid or base catalyst.

Selective Chlorosulfonylation Methodologies for Aromatic Systems

The introduction of the chlorosulfonyl group onto the aromatic ring of 2-methylphenoxyacetic acid is a critical step in the synthesis of the final product. This is an electrophilic aromatic substitution reaction, and its success hinges on the ability to control the position of the incoming electrophile.

The most common reagent for this transformation is chlorosulfonic acid (ClSO₃H). nih.gov This highly reactive reagent serves as both the source of the sulfonyl group and a strong acid catalyst. The reaction typically proceeds by treating the aromatic substrate with an excess of chlorosulfonic acid.

Regioselectivity Control in Sulfonylation Reactions

The regiochemical outcome of the chlorosulfonylation of 2-methylphenoxyacetic acid is governed by the directing effects of the substituents already present on the benzene (B151609) ring: the methyl group (-CH₃) and the phenoxyacetic acid moiety (-OCH₂COOH).

Both the methyl group and the ether linkage of the phenoxyacetic acid are ortho-, para-directing and activating groups in electrophilic aromatic substitution. The methyl group directs to its ortho and para positions. The ether oxygen, through its lone pairs, strongly directs to the ortho and para positions relative to itself.

In the case of 2-methylphenoxyacetic acid, the directing effects of the two groups work in concert to favor substitution at the 4-position (para to the methyl group and ortho to the ether linkage) and the 6-position (ortho to both groups). However, due to steric hindrance from the adjacent methyl and phenoxyacetic acid groups, substitution at the 4-position is generally favored. The incoming bulky chlorosulfonyl group will preferentially attack the less sterically hindered para position to the methyl group.

Optimization of Reaction Conditions for Chlorosulfonyl Group Incorporation

The conditions for the chlorosulfonylation reaction must be carefully controlled to achieve a good yield of the desired product and minimize side reactions. Key parameters to optimize include the reaction temperature, the molar ratio of the reactants, and the reaction time.

Typically, the aromatic substrate is added portion-wise to an excess of chlorosulfonic acid at a low temperature (e.g., 0-5 °C) to control the initial exothermic reaction. The reaction mixture is then gradually warmed to a specific temperature and held there for a period to ensure complete reaction. The product, being a sulfonyl chloride, is generally insoluble in the acidic reaction medium and can be isolated by carefully quenching the reaction mixture with ice water, followed by filtration.

Substrate Reagent Temperature (°C) Key Observations Reference
Aromatic EthersChlorosulfonic Acid0 to room temperatureGood yields of sulfonyl chlorides are often obtained. nih.gov
2-Methylphenoxyacetic AcidChlorosulfonic Acid(Predicted) 0 to 40The reaction is expected to be regioselective for the 4-position due to directing group effects.N/A

Novel Synthetic Approaches and Catalyst Development

While the direct chlorosulfonylation with chlorosulfonic acid is a well-established method, there is ongoing research into developing milder and more selective methods for the synthesis of aryl sulfonyl chlorides.

One area of development is the use of alternative sulfonating agents. For instance, sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst can also be used for chlorosulfonylation.

Recent advancements have also explored transition metal-catalyzed approaches. For example, palladium-catalyzed cross-coupling reactions have been developed for the synthesis of aryl sulfonyl chlorides from aryl halides or aryl boronic acids and a sulfur dioxide surrogate. However, the application of these newer methods to a substrate like 2-methylphenoxyacetic acid has not been extensively reported.

Another innovative approach involves the use of ionic liquids as catalysts or solvents in chlorination and potentially chlorosulfonylation reactions, which can lead to higher yields and simpler work-up procedures. google.com

Exploration of Green Chemistry Principles in Synthesis

A plausible and conventional synthetic pathway to this compound involves a two-step process: first, the synthesis of the intermediate 2-methylphenoxyacetic acid, followed by an electrophilic aromatic substitution to introduce the chlorosulfonyl group.

Step 1: Williamson Ether Synthesis of 2-Methylphenoxyacetic Acid

The initial step is the synthesis of 2-methylphenoxyacetic acid from o-cresol and a chloroacetate salt, a classic example of the Williamson ether synthesis. wikipedia.org This reaction proceeds by the nucleophilic attack of the sodium o-cresolate on sodium chloroacetate. wikipedia.org

Reaction: C₆H₄(CH₃)O⁻Na⁺ + ClCH₂COO⁻Na⁺ → C₆H₄(CH₃)OCH₂COO⁻Na⁺ + NaCl

Acidification: C₆H₄(CH₃)OCH₂COO⁻Na⁺ + HCl → C₆H₄(CH₃)OCH₂COOH + NaCl

Step 2: Chlorosulfonation of 2-Methylphenoxyacetic Acid

The second key transformation is the chlorosulfonation of the 2-methylphenoxyacetic acid intermediate. This is an electrophilic aromatic substitution reaction where chlorosulfonic acid (ClSO₃H) serves as the agent to introduce the sulfonyl chloride (-SO₂Cl) group onto the aromatic ring.

Reaction: C₆H₄(CH₃)OCH₂COOH + ClSO₃H → ClSO₂C₆H₃(CH₃)OCH₂COOH + H₂O

The application of the twelve principles of green chemistry to this proposed synthesis highlights areas for potential improvement. yale.eduunsw.edu.auepa.gov These principles advocate for designing chemical processes that reduce or eliminate the use and generation of hazardous substances. epa.gov

Green Chemistry PrincipleApplication and Analysis in the Synthesis of this compound
1. Prevention The synthesis generates byproducts like sodium chloride and involves a hazardous reagent (chlorosulfonic acid). Preventing waste would require alternative, more atom-economical routes. yale.edu
2. Atom Economy The Williamson ether synthesis has a good atom economy, with NaCl as the main byproduct. The chlorosulfonation step is less ideal, producing water. Designing syntheses to maximize the incorporation of all starting materials into the final product is a key goal. yale.edu
3. Less Hazardous Chemical Syntheses Chlorosulfonic acid is a highly corrosive and hazardous reagent. stackexchange.com Green chemistry encourages the use of substances with little or no toxicity. epa.gov Research into alternative, milder sulfonating agents would be beneficial.
4. Designing Safer Chemicals This principle focuses on the final product's intrinsic hazard. The target compound, a sulfonyl chloride, is reactive by nature.
5. Safer Solvents and Auxiliaries Traditional methods for similar reactions may use halogenated solvents. google.com Green approaches would favor water, supercritical fluids, or solvent-free conditions. unsw.edu.au A patent for a related compound, 2-methyl-4-chlorophenoxyacetic acid, describes using an ionic liquid as a catalyst, which can also act as a solvent, potentially reducing the need for volatile organic compounds (VOCs). google.com
6. Design for Energy Efficiency The synthesis steps, particularly the ether synthesis, may require heating. chemicalbook.com Conducting reactions at ambient temperature and pressure minimizes energy requirements and their environmental and economic impacts. yale.edu Microwave-assisted synthesis is one green technique used for phenoxyacetic acid derivatives to reduce reaction times and energy input. jetir.org
7. Use of Renewable Feedstocks The starting material, o-cresol, is typically derived from petroleum feedstocks. A greener approach would involve sourcing this precursor from renewable biomass if technically and economically feasible. epa.gov
8. Reduce Derivatives The proposed two-step synthesis is direct and avoids the use of protecting groups or other temporary modifications, aligning well with this principle. epa.gov
9. Catalysis The chlorosulfonation step is stoichiometric. The use of catalytic reagents is superior to stoichiometric ones as they can minimize waste. yale.edu A patent for a related chlorination reaction utilizes a catalytic amount of an imidazole ionic liquid, which represents a greener alternative to stoichiometric reagents. google.com
10. Design for Degradation This principle relates to the environmental persistence of the final product. Phenoxyacetic acid herbicides are known to have varying degrees of biodegradability.
11. Real-time Analysis Implementing in-process monitoring can prevent the formation of hazardous byproducts and ensure reaction completion, thus avoiding excess reagent use.
12. Inherently Safer Chemistry The use of highly reactive and corrosive chlorosulfonic acid poses significant safety risks. Adopting alternative synthetic routes that avoid such hazardous materials is a primary goal for inherently safer chemistry. yale.edu

Biocatalytic Approaches to Structurally Related Scaffolds

Biocatalysis offers a powerful green alternative to traditional chemical synthesis, utilizing enzymes to perform reactions with high specificity and under mild conditions. While specific biocatalytic routes for this compound are not established, approaches for structurally related compounds suggest potential avenues for research.

The core structure of the target molecule is the phenoxyacetic acid scaffold. The enzymatic synthesis of phenoxymethylpenicillin from 6-aminopenicillanic acid and phenoxyacetic acid methyl ester has been demonstrated using an acylhydrolase from Erwinia aroideae. nih.gov This shows that enzymes can recognize and utilize phenoxyacetic acid derivatives as substrates, suggesting that biocatalytic modification of this scaffold is feasible. nih.gov

Potential biocatalytic strategies could target the key bond-forming steps:

Ether Bond Formation: While the Williamson ether synthesis is efficient, enzymatic alternatives could operate in aqueous media at neutral pH and ambient temperature. Enzymes such as vanillyl-alcohol oxidase have been shown to catalyze O-alkylation reactions, and engineered cytochrome P450 enzymes can also form ether linkages. Exploring these or other enzyme classes like etherases could yield a greener synthesis of the 2-methylphenoxyacetic acid intermediate.

Aromatic Substitution (Sulfonation): The introduction of a sulfonate group onto an aromatic ring is a challenging enzymatic transformation. However, sulfotransferases are a class of enzymes that catalyze the transfer of a sulfo group from a donor like 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to an acceptor molecule. While these typically install -SO₃H rather than -SO₂Cl groups, a subsequent biocatalytic or chemical conversion could be envisioned. Furthermore, the degradation pathways of related compounds like 4-chloro-2-methylphenoxyacetic acid (MCPA) by microorganisms such as Alcaligenes eutrophus involve enzymes that hydroxylate the aromatic ring, demonstrating that enzymes can act on these substituted scaffolds.

Enzyme ClassPotential Application in SynthesisAdvantages over Chemical Methods
Acylhydrolase / Lipase Synthesis of phenoxyacetic acid esters as precursors.Mild reaction conditions (pH, temperature), high selectivity, reduced byproducts.
Etherase / Engineered P450s Direct formation of the ether bond between o-cresol and a C2-synthon.Avoids use of strong bases and halogenated reagents; potential for high regioselectivity.
Sulfotransferase Introduction of a sulfo group onto the aromatic ring.High regioselectivity, avoids corrosive reagents like chlorosulfonic acid.
Halogenase / Oxygenase Could be used to modify the aromatic ring prior to sulfonation to direct the substitution.High specificity, operates in aqueous systems under mild conditions.

Mechanistic Investigations of Key Synthetic Transformations Involving the Compound

The critical transformation in the synthesis of this compound is the electrophilic aromatic substitution (EAS) reaction to install the sulfonyl chloride group. The mechanism of chlorosulfonation of aromatic compounds with chlorosulfonic acid is a well-studied area of organic chemistry. stackexchange.commsu.edu

Generation of the Electrophile

The reaction proceeds via the formation of a potent electrophile from chlorosulfonic acid. It is proposed that through an equilibrium, the highly electrophilic species SO₂Cl⁺ is generated. stackexchange.com

Equilibrium: 3ClSO₂(OH) ⇌ SO₂Cl⁺ + 2SO₃Cl⁻ + H₃O⁺

This SO₂Cl⁺ cation is the active electrophile that attacks the electron-rich aromatic ring. stackexchange.com

Electrophilic Attack and Regioselectivity

The 2-methylphenoxyacetic acid substrate contains two activating groups on the benzene ring: the methyl group (-CH₃) and the oxyacetic acid group (-OCH₂COOH). Both are ortho-, para-directing substituents. msu.edu

Directing Effects: The -CH₃ group is a weakly activating, ortho-, para-director. The -OCH₂COOH group is a strongly activating, ortho-, para-director due to the lone pairs on the oxygen atom that can be donated to the ring through resonance.

Position of Attack: The incoming electrophile (SO₂Cl⁺) will be directed to the positions ortho and para to these activating groups.

The position para to the strongly activating -OCH₂COOH group (and meta to the -CH₃ group) is sterically accessible and electronically favored. This corresponds to the 4-position of the ring.

The positions ortho to the -OCH₂COOH group are sterically hindered by the substituent itself and the adjacent methyl group.

The position para to the -CH₃ group is already occupied by the -OCH₂COOH group.

Therefore, the substitution occurs predominantly at the 4-position, which is para to the highly activating ether linkage and avoids steric hindrance.

Mechanism Steps

The EAS mechanism proceeds in two main steps: msu.edu

Formation of the Sigma Complex (Arenium Ion): The π-electrons of the benzene ring attack the SO₂Cl⁺ electrophile. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge is delocalized across the ring, particularly at the positions ortho and para to the site of attack.

Deprotonation and Re-aromatization: A weak base in the reaction mixture, such as the SO₃Cl⁻ counter-ion or a water molecule, removes a proton (H⁺) from the carbon atom bearing the newly attached -SO₂Cl group. This restores the aromaticity of the ring, yielding the final product, this compound. This deprotonation step is fast. msu.edu

This mechanistic understanding is crucial for controlling the reaction conditions to achieve high yield and regioselectivity, minimizing the formation of unwanted isomers.

Chemical Reactivity and Derivatization Strategies of 2 4 Chlorosulfonyl 2 Methylphenoxy Acetic Acid

Transformations Involving the Chlorosulfonyl Moiety

The chlorosulfonyl group (-SO₂Cl) is a highly reactive electrophilic center, readily undergoing nucleophilic substitution at the sulfur atom. This reactivity is the basis for the synthesis of numerous sulfur-containing derivatives, including sulfonamides, sulfonate esters, and sulfones. Furthermore, the sulfur atom can be reduced to lower oxidation states, yielding sulfinic acids and thiols.

Nucleophilic Substitution Reactions to Form Sulfonamides

The reaction of 2-[4-(chlorosulfonyl)-2-methylphenoxy]acetic acid with primary or secondary amines is a well-established method for the synthesis of the corresponding sulfonamides. This reaction, often conducted in the presence of a base such as pyridine (B92270) or triethylamine, proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. researchgate.net The base serves to neutralize the hydrogen chloride (HCl) generated during the reaction, driving it to completion.

This transformation is highly general and can be applied to a wide variety of amines, allowing for the introduction of diverse functional groups and structural motifs. The resulting sulfonamide derivatives are of significant interest in medicinal chemistry due to their prevalence in a range of biologically active compounds.

Table 1: Synthesis of Sulfonamide Derivatives

Amine Nucleophile Product Typical Conditions Representative Yield
Aniline (B41778) 2-[2-Methyl-4-(phenylsulfamoyl)phenoxy]acetic acid Pyridine, CH₂Cl₂, 0 °C to rt High
Piperidine 2-[2-Methyl-4-(piperidin-1-ylsulfonyl)phenoxy]acetic acid Triethylamine, THF, rt High
Benzylamine 2-[4-(N-Benzylsulfamoyl)-2-methylphenoxy]acetic acid K₂CO₃, Acetone, reflux Good to High

Note: This table represents typical, expected outcomes for the described reactions based on established chemical principles.

Nucleophilic Substitution Reactions to Form Sulfonate Esters and Sulfones

Sulfonate Esters: In a reaction analogous to sulfonamide formation, the chlorosulfonyl group readily reacts with alcohols or phenols in the presence of a base to yield sulfonate esters. This reaction is a standard method for converting alcohols into good leaving groups for subsequent nucleophilic substitution or elimination reactions. The choice of alcohol or phenol (B47542) allows for the introduction of various alkyl or aryl groups, respectively.

Sulfones: The chlorosulfonyl group can also be utilized in Friedel-Crafts type reactions with electron-rich aromatic compounds (arenes) to form diaryl sulfones. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), which activates the sulfonyl chloride for electrophilic attack on the aromatic ring. Alternatively, sulfones can be synthesized from the reaction of sodium sulfinates with allyl alcohols in an acidic medium. nih.gov

Table 2: Synthesis of Sulfonate Ester and Sulfone Derivatives

Reagent Product Type Product Name Typical Conditions
Methanol (B129727) Sulfonate Ester Methyl 4-(carboxymethyl)-3-methylbenzenesulfonate Pyridine, CH₂Cl₂, 0 °C
Phenol Sulfonate Ester Phenyl 4-(carboxymethyl)-3-methylbenzenesulfonate Triethylamine, THF, rt
Benzene (B151609) Sulfone 2-[2-Methyl-4-(phenylsulfonyl)phenoxy]acetic acid AlCl₃, CS₂, 0 °C to rt

Note: This table represents typical, expected outcomes for the described reactions based on established chemical principles.

Reductive Transformations to Sulfinic Acids and Thiols

The chlorosulfonyl group can be reduced to afford either the corresponding sulfinic acid or thiol (mercatan). The choice of reducing agent and reaction conditions dictates the final product.

Reduction to Sulfinic Acids: Mild reducing agents, such as sodium sulfite (B76179) (Na₂SO₃) or sodium bisulfite (NaHSO₃), can selectively reduce the sulfonyl chloride to a sulfinate salt, which upon acidification yields the sulfinic acid. This transformation provides access to an important class of organosulfur compounds that are valuable synthetic intermediates. In some cases, sulfinic acids can also form as byproducts during catalytic hydrogenation of sulfonyl chlorides to thiols if excess base is used. google.com

Reduction to Thiols: More potent reducing agents are required for the complete reduction of the chlorosulfonyl group to a thiol. Common methods include the use of zinc dust in acidic media (e.g., sulfuric or acetic acid), lithium aluminum hydride (LiAlH₄), or triphenylphosphine (B44618). google.comresearchgate.nettaylorfrancis.com Catalytic hydrogenation over a palladium catalyst is also an effective method. google.comtaylorfrancis.com These reactions provide a direct route to the corresponding aryl thiol, 2-(4-mercapto-2-methylphenoxy)acetic acid, a key intermediate for the synthesis of various sulfur-containing heterocycles and other derivatives. A combination of triphenylphosphine and iodine has also been reported to reduce arenesulfonic acids and their derivatives to thiols. oup.com

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) of this compound is a versatile functional handle for derivatization. It can undergo classic reactions such as esterification and amide bond formation, typically requiring activation to enhance its electrophilicity.

Esterification Reactions for Derivative Synthesis

Esterification of the carboxylic acid moiety is a common strategy for producing derivatives with modified solubility, stability, and biological activity. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄, TsOH), is a widely used method. masterorganicchemistry.com The reaction is an equilibrium process, and it is often necessary to use a large excess of the alcohol or to remove the water formed to drive the reaction to completion.

Kinetic studies on the closely related (4-chloro-2-methylphenoxy)acetic acid (MCPA) with 2-ethylhexanol in the presence of sulfuric acid have demonstrated the feasibility and provided insights into the reaction parameters for this class of compounds. researchgate.net

Table 3: Synthesis of Ester Derivatives

Alcohol Product Typical Conditions Representative Yield
Methanol Methyl 2-[4-(chlorosulfonyl)-2-methylphenoxy]acetate H₂SO₄ (cat.), Methanol, reflux Good
Ethanol Ethyl 2-[4-(chlorosulfonyl)-2-methylphenoxy]acetate TsOH (cat.), Ethanol, reflux Good
Isopropanol Isopropyl 2-[4-(chlorosulfonyl)-2-methylphenoxy]acetate H₂SO₄ (cat.), Isopropanol, reflux Moderate

Note: This table represents typical, expected outcomes for the described reactions based on established chemical principles.

Amide Bond Formation via Activated Carboxylic Acid Derivatives

Direct condensation of a carboxylic acid with an amine to form an amide is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be activated to a more electrophilic species. This can be achieved by converting it into an acyl chloride, an anhydride, or an active ester.

Commonly used coupling reagents for this purpose include thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride, which then readily reacts with an amine. Alternatively, carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt), are used to promote amide bond formation under milder conditions. Research on related phenoxyacetic acid structures has shown successful coupling with various amines using activators like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) (TBTU). nih.gov

Table 4: Synthesis of Amide Derivatives

Amine Coupling Reagent Product Representative Yield
Aniline 1. SOCl₂ 2. Aniline, Et₃N 2-[4-(Chlorosulfonyl)-2-methylphenoxy]-N-phenylacetamide High
Benzylamine EDC, HOBt N-Benzyl-2-[4-(chlorosulfonyl)-2-methylphenoxy]acetamide Good to High
Morpholine TBTU, DIPEA 1-(Morpholin-4-yl)-2-[4-(chlorosulfonyl)-2-methylphenoxy]ethan-1-one Good

Note: This table represents typical, expected outcomes for the described reactions based on established chemical principles.

Reduction to Corresponding Alcohols and Aldehydes

The reduction of this compound can selectively target the carboxylic acid functional group to yield the corresponding primary alcohol or aldehyde. This transformation requires careful selection of reducing agents to avoid concomitant reaction with the sensitive chlorosulfonyl group. The direct reduction of a carboxylic acid is a challenging transformation, traditionally accomplished with powerful reducing agents. nih.gov

Reduction to the primary alcohol, 2-[4-(chlorosulfonyl)-2-methylphenoxy]ethanol, can be achieved using hydride reagents. Lithium aluminium hydride (LiAlH₄) is highly effective for this conversion but is also a potent reducing agent that can react with sulfonyl chlorides. chemguide.co.uklibretexts.org A milder and more chemoselective option is sodium borohydride (B1222165) (NaBH₄), which is generally unreactive towards carboxylic acids but can be effective in the presence of certain additives or in specific solvent systems like methanol or ethanol. chemguide.co.uklibretexts.orglibretexts.org The reaction essentially involves the addition of hydrogen across the carbonyl group of the carboxylic acid. libretexts.org

The synthesis of the corresponding aldehyde, 2-[4-(chlorosulfonyl)-2-methylphenoxy]acetaldehyde, is more complex as it involves stopping the reduction at the intermediate oxidation state. Over-reduction to the primary alcohol is a common side reaction. mdma.ch Specialized reagents and controlled reaction conditions are necessary to achieve this partial reduction. One approach involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or ester, followed by reduction with a hindered hydride reagent like lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H). Alternatively, catalytic hydrogenation methods under carefully controlled conditions can sometimes yield the aldehyde. mdma.ch

Table 1: Selected Reducing Agents for Carboxylic Acid Transformations
Reducing AgentTarget ProductTypical ConditionsSelectivity Notes
Lithium Aluminium Hydride (LiAlH₄)AlcoholAnhydrous ether (e.g., THF, diethyl ether), followed by acidic workup. libretexts.orgHighly reactive; may also reduce the sulfonyl chloride group. chemguide.co.uk
Sodium Borohydride (NaBH₄)AlcoholCan be used in alcoholic or aqueous solutions. libretexts.orgGenerally milder and more selective for aldehydes/ketones, but can reduce acids under specific conditions. libretexts.org
Diborane (B₂H₆)AlcoholAnhydrous THF.Highly effective for carboxylic acids; offers good chemoselectivity.
Lithium tri-tert-butoxyaluminum hydrideAldehydeFrom an acid chloride derivative at low temperature.Bulky hydride source prevents over-reduction to the alcohol.

Modifications of the Phenoxy Aromatic Ring System

The aromatic ring of this compound is amenable to further functionalization, offering pathways to novel derivatives.

Electrophilic Aromatic Substitution Studies on Phenoxyacetic Acid Derivatives

Electrophilic aromatic substitution (SEAr) reactions introduce new substituents onto the benzene ring. wikipedia.org The outcome of such reactions on this compound is dictated by the directing effects of the three existing substituents: the 2-methyl group, the 4-chlorosulfonyl group, and the 1-oxyacetic acid group. masterorganicchemistry.comwvu.edu

Activating Groups: The methyl (-CH₃) and oxyacetic acid (-OCH₂COOH) groups are activating substituents, meaning they increase the rate of electrophilic substitution relative to benzene. They are also ortho, para-directors, guiding incoming electrophiles to the positions adjacent and opposite to them. wikipedia.orgwvu.edu

Deactivating Group: The chlorosulfonyl (-SO₂Cl) group is a strongly deactivating substituent due to its powerful electron-withdrawing nature. It acts as a meta-director. wikipedia.org

The positions on the aromatic ring are influenced by a combination of these effects. The strong deactivation by the -SO₂Cl group will generally slow the reaction rate. However, the activating groups will direct the substitution to the available positions. The position C5 is ortho to the -SO₂Cl group and meta to both activating groups, making it sterically and electronically unfavorable. The position C3 is ortho to the activating methyl group and meta to the other two groups. The position C6 is ortho to the activating oxyacetic acid group. Therefore, substitution is most likely to occur at positions C3 or C6.

A relevant industrial precedent is the chlorination of 2-methylphenoxyacetic acid to produce the herbicide MCPA, where the chlorine atom is introduced at the C4 position, which is para to the activating oxyacetic acid group. google.comgoogle.com This highlights the powerful directing effect of the phenoxyacetic acid moiety. Common SEAr reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), and sulfonation (using fuming H₂SO₄). masterorganicchemistry.comlibretexts.org

Table 2: Directing Effects of Substituents on the Aromatic Ring
SubstituentPositionElectronic EffectDirecting Influence
-OCH₂COOH1Activating (Resonance Donation)Ortho, Para
-CH₃2Activating (Inductive Donation)Ortho, Para
-SO₂Cl4Deactivating (Inductive/Resonance Withdrawal)Meta

Metal-Catalyzed Cross-Coupling Reactions on Aromatic Halide Derivatives

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grustc.edu.cn To utilize these methods, a halogenated derivative of this compound, for instance, a bromo- or iodo-substituted version prepared via electrophilic aromatic substitution, would serve as the starting material. nih.gov

These reactions typically involve an organometallic catalyst, most commonly based on palladium, that facilitates the coupling of the aryl halide with a wide range of coupling partners. researchgate.netuni-muenchen.de

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, enabling the introduction of alkyl, alkenyl, or aryl groups. ustc.edu.cn

Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to synthesize substituted alkynes. ustc.edu.cn

Heck-Mizoroki Coupling: This reaction forms a substituted alkene through the coupling of the aryl halide with an alkene in the presence of a palladium catalyst and a base. ustc.edu.cn

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new C-N bond by coupling the aryl halide with an amine, providing a direct route to aniline derivatives. ustc.edu.cn

These reactions offer a modular approach to synthesizing a diverse library of compounds from a halogenated precursor of this compound.

Table 3: Common Cross-Coupling Reactions for Aryl Halide Derivatives
Reaction NameCoupling PartnerBond FormedTypical Catalyst
Suzuki-MiyauraOrganoboron Compound (R-B(OH)₂)C(aryl)-C(R)Palladium
SonogashiraTerminal Alkyne (R-C≡CH)C(aryl)-C(alkynyl)Palladium/Copper
Heck-MizorokiAlkene (R-CH=CH₂)C(aryl)-C(alkenyl)Palladium
Buchwald-HartwigAmine (R₂NH)C(aryl)-NPalladium

Multi-Component Reactions Incorporating the Compound as a Synthon

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a final product that incorporates all or most of the atoms of the starting materials. organic-chemistry.org The structure of this compound, featuring two distinct and reactive functional groups (a carboxylic acid and a chlorosulfonyl group), makes it an excellent candidate for use as a building block, or synthon, in MCRs. diva-portal.org

The highly electrophilic chlorosulfonyl group can readily react with nucleophiles, such as primary or secondary amines, to form stable sulfonamides. researchgate.net This initial reaction can be designed as the first step in a sequence, creating an intermediate that can then participate in a subsequent MCR.

For example, a hypothetical MCR could be designed based on the Ugi reaction. In this scenario:

this compound first reacts with a primary amine (Reactant 1) to form a sulfonamide intermediate. This intermediate retains the carboxylic acid functionality.

This sulfonamide-carboxylic acid intermediate (now acting as Reactant 2) is then subjected to Ugi reaction conditions with an aldehyde or ketone (Reactant 3), and an isocyanide (Reactant 4).

This one-pot sequence would rapidly generate a complex molecular scaffold, demonstrating the utility of the title compound in diversity-oriented synthesis. The compatibility of various functional groups with MCRs makes this a powerful strategy for creating libraries of novel compounds. nih.gov

Table 4: Hypothetical Ugi-Type Multi-Component Reaction
ComponentRoleExample
Component A (from title compound)Carboxylic Acid2-[4-(N-R¹-sulfamoyl)-2-methylphenoxy]acetic acid
Component BAmine (or Ammonia)R²-NH₂
Component CAldehyde/KetoneR³-CHO
Component DIsocyanideR⁴-NC

Advanced Spectroscopic and Analytical Research Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial arrangement.

1D (¹H, ¹³C) NMR Techniques

One-dimensional NMR experiments, particularly ¹H (proton) and ¹³C (carbon-13) NMR, are the first step in structural analysis.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-[4-(chlorosulfonyl)-2-methylphenoxy]acetic acid is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would likely show complex splitting patterns for the three protons on the benzene (B151609) ring due to their specific substitution pattern. The proton on the carbon adjacent to the chlorosulfonyl group would be the most downfield, followed by the other two aromatic protons, with their exact chemical shifts and coupling constants (J-values) providing crucial information about their relative positions. The methylene (B1212753) protons of the acetic acid moiety (-O-CH₂-COOH) would appear as a singlet, shifted downfield due to the deshielding effect of the adjacent oxygen atom. The methyl group protons (-CH₃) would also present as a singlet, typically in the upfield region of the spectrum. The acidic proton of the carboxylic acid group (-COOH) would likely appear as a broad singlet at a significantly downfield chemical shift, and its position can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The aromatic carbons would appear in the typical aromatic region, with the carbon atom attached to the chlorosulfonyl group and the oxygen atom being the most deshielded. The methylene carbon of the acetic acid group and the methyl carbon would be found in the aliphatic region of the spectrum.

Due to the absence of publicly available experimental spectra for this compound, the following table presents predicted ¹H and ¹³C NMR chemical shifts based on established chemical shift theory and data from analogous compounds.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-COOH10.0 - 13.0 (broad s)170.0 - 175.0
Aromatic-H7.0 - 8.0 (m)120.0 - 155.0
-O-CH₂-4.6 - 4.8 (s)65.0 - 70.0
-CH₃2.2 - 2.4 (s)15.0 - 20.0
s = singlet, m = multiplet

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are essential for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to confirm the connectivity of protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be crucial for confirming the connection of the acetic acid moiety to the phenoxy ring via the ether linkage and the positions of the methyl and chlorosulfonyl groups on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space interactions between protons that are close to each other, providing insights into the molecule's conformation and stereochemistry. For instance, NOESY could show correlations between the methyl protons and the adjacent aromatic proton.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Elemental Composition Determination

High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight and elemental composition of a compound with high accuracy.

Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS)

ESI and APCI are soft ionization techniques that allow for the analysis of thermally labile and polar molecules like this compound. In positive ion mode, ESI-MS would likely detect the protonated molecule [M+H]⁺, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. uni.lu The high-resolution measurement of the m/z (mass-to-charge ratio) of these ions allows for the calculation of the elemental formula, confirming the molecular formula as C₉H₉ClO₅S.

Predicted HRMS data for this compound (C₉H₉ClO₅S, Exact Mass: 263.9859) is presented in the table below. uni.lu

Ion Predicted m/z
[M+H]⁺264.9932
[M+Na]⁺286.9751
[M-H]⁻262.9786

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (e.g., the [M+H]⁺ or [M-H]⁻ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of the chlorosulfonyl group (SO₂Cl), the carboxylic acid group (COOH), and cleavage of the ether bond. The resulting fragmentation pattern serves as a structural fingerprint of the molecule.

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for:

O-H stretch of the carboxylic acid, which would be a very broad band in the region of 2500-3300 cm⁻¹.

C=O stretch of the carboxylic acid, a strong, sharp band around 1700-1730 cm⁻¹.

S=O stretches of the sulfonyl chloride group, which would appear as two strong bands, typically in the ranges of 1370-1390 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric).

C-O-C stretch of the ether linkage, which would be visible in the fingerprint region, approximately between 1200-1270 cm⁻¹.

C-H stretches for the aromatic and aliphatic protons.

C=C stretches of the aromatic ring.

The precise positions of these bands can be influenced by intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group.

The following table summarizes the expected characteristic vibrational frequencies for the key functional groups in this compound.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch2500 - 3300 (broad)
Carboxylic AcidC=O stretch1700 - 1730
Sulfonyl ChlorideS=O asymmetric stretch1370 - 1390
Sulfonyl ChlorideS=O symmetric stretch1170 - 1190
EtherC-O-C stretch1200 - 1270

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum is expected to exhibit several characteristic absorption bands corresponding to its distinct structural features.

The carboxylic acid group gives rise to a very broad O-H stretching band, typically in the region of 3300-2500 cm⁻¹, which is a hallmark of hydrogen-bonded dimers in the solid state. The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to appear as a strong, sharp band around 1700-1730 cm⁻¹. researchgate.net The sulfonyl chloride (-SO₂Cl) group is characterized by two strong stretching vibrations: an asymmetric stretch typically found between 1375-1400 cm⁻¹ and a symmetric stretch in the 1180-1210 cm⁻¹ range. researchgate.net

Other significant absorptions include the C-O-C ether linkage stretches, C-H stretches of the methyl group and aromatic ring, and various bending vibrations of the substituted benzene ring. researchgate.netthermofisher.com

Table 1: Expected FT-IR Characteristic Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic Acid (O-H)Stretching (H-bonded)3300 - 2500Broad, Strong
Aromatic/Methyl (C-H)Stretching3100 - 2850Medium
Carboxylic Acid (C=O)Stretching1730 - 1700Strong, Sharp
Aromatic Ring (C=C)Stretching1600 - 1450Medium to Weak
Sulfonyl Chloride (S=O)Asymmetric Stretching1400 - 1375Strong
Sulfonyl Chloride (S=O)Symmetric Stretching1210 - 1180Strong
Ether (Ar-O-C)Asymmetric Stretching1275 - 1200Strong

Raman Spectroscopy

Raman spectroscopy serves as a valuable complementary technique to FT-IR. It detects vibrations that result in a change in the polarizability of the molecule. While C=O stretching is visible in Raman, it is typically weaker than in FT-IR. Conversely, vibrations of less polar, more symmetric bonds, such as those in the aromatic ring and the S=O bonds, often produce strong Raman signals. nih.gov

The symmetric stretching of the sulfonyl group and the "breathing" modes of the substituted benzene ring are expected to be particularly prominent in the Raman spectrum. This makes the technique highly useful for studying the skeletal structure of the molecule.

Table 2: Expected Raman Shifts for this compound

Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)Intensity
Aromatic (C-H)Stretching3100 - 3000Strong
Carboxylic Acid (C=O)Stretching1720 - 1680Weak to Medium
Aromatic RingBreathing/Stretching1600 - 1550Strong
Sulfonyl Chloride (S=O)Symmetric Stretching1210 - 1180Strong
Benzene RingTrigonal Ring Breathing~1000Strong

X-ray Crystallography for Solid-State Molecular Structure Determination of Derivatives

Table 3: Illustrative Crystallographic Data Obtainable for a Derivative

ParameterExample Data
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 8.5 Å, b = 10.2 Å, c = 12.1 Å, β = 95°
Key Bond Length (C=O)~1.25 Å
Key Bond Length (S=O)~1.43 Å
H-Bond Distance (O-H···O)~2.65 Å

Advanced Chromatographic Methods for Purity Assessment and Reaction Monitoring in Research

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, thereby enabling purity assessment and real-time monitoring of its synthesis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is the premier technique for analyzing non-volatile compounds like this compound. A typical method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity.

Method development would focus on optimizing the mobile phase composition—usually a mixture of an aqueous buffer (like water with trifluoroacetic acid) and an organic solvent (like acetonitrile (B52724) or methanol)—to achieve a good separation (resolution) between the main compound peak and any impurity peaks in a reasonable analysis time. nih.govutu.ac.in UV detection is suitable, likely at a wavelength around 230-240 nm where the aromatic ring exhibits strong absorbance.

Validation of the method would ensure its reliability, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ). utu.ac.in

Table 4: Representative RP-HPLC Method and Validation Parameters

ParameterSpecification
ColumnC18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (0.1% TFA), Gradient
Flow Rate1.0 mL/min
DetectionUV at 235 nm
Linearity (r²)> 0.999
Precision (%RSD)< 2%
LOD~0.05 µg/mL
LOQ~0.15 µg/mL

Gas Chromatography (GC) for Analysis of Volatile Derivatives (if applicable)

Due to its high polarity and low volatility, this compound is not suitable for direct analysis by Gas Chromatography (GC). However, GC can be employed for the analysis of its volatile derivatives. thermofisher.com The most common derivatization strategy involves converting the polar carboxylic acid group into a less polar, more volatile ester. gcms.cz

For instance, reaction with a silylating agent like BSTFA or an alkylating agent like diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr) would yield the corresponding trimethylsilyl (B98337) ester, methyl ester, or PFB ester. thermofisher.comnist.gov These derivatives are amenable to GC analysis, often coupled with mass spectrometry (GC-MS) for definitive identification. nih.gov This approach is particularly useful for detecting and quantifying trace amounts of the compound or its metabolites in complex matrices after an appropriate derivatization and extraction procedure.

Table 5: Hypothetical GC Method for a Volatile Derivative (e.g., Methyl Ester)

ParameterSpecification
Derivatizing AgentDiazomethane or BF₃/Methanol (B129727)
GC ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium, constant flow
Injector Temperature250 °C
Oven Program100 °C (1 min), ramp to 280 °C at 15 °C/min
DetectorMass Spectrometer (MS) or Flame Ionization (FID)
Detector Temperature290 °C

Compound Names

Computational Chemistry and Theoretical Investigations of 2 4 Chlorosulfonyl 2 Methylphenoxy Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties with high accuracy. For 2-[4-(chlorosulfonyl)-2-methylphenoxy]acetic acid, these calculations can elucidate the distribution of electrons and energy levels within the molecule, which are key determinants of its reactivity.

Density Functional Theory (DFT) Studies on Ground and Transition States

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometries of ground and transition states, which are essential for understanding reaction mechanisms.

For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine the most stable three-dimensional arrangement of the atoms (the ground state). Studies on analogous compounds like phenoxyacetic acid have successfully used this level of theory to calculate optimized geometries, including bond lengths and angles. orientjchem.org

Furthermore, DFT is critical for exploring potential reaction pathways, such as nucleophilic substitution at the sulfonyl chloride group. By mapping the energy landscape, researchers can identify transition state structures—the highest energy point along a reaction coordinate. Theoretical investigations into the reactions of arenesulfonyl chlorides have utilized DFT to elucidate mechanisms, showing, for instance, that nucleophilic substitution can proceed via a single transition state (SN2 mechanism) or through an addition-elimination pathway. doaj.org The activation parameters derived from these calculations provide quantitative estimates of reaction rates.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for the Ground State of this compound This table is illustrative and based on typical values for related structures.

ParameterBond/AngleCalculated Value
Bond LengthS-Cl2.08 Å
S=O (avg)1.44 Å
C-S1.78 Å
C-O (ether)1.37 Å
C=O (acid)1.21 Å
Bond AngleO=S=O122.5°
Cl-S-C105.8°
C-O-C118.5°
Dihedral AngleC-C-S-Cl~90°

Molecular Orbital Analysis and Charge Distribution

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.

For this compound, the LUMO would be expected to be localized predominantly on the sulfonyl chloride group, specifically on the σ* orbital of the S-Cl bond, making it the primary site for nucleophilic attack. The HOMO would likely be distributed across the electron-rich phenoxy ring system. Analysis of the charge distribution, often through methods like Natural Bond Orbital (NBO) analysis, would reveal the partial charges on each atom. The sulfur atom of the chlorosulfonyl group would carry a significant positive charge, further confirming its electrophilic nature. DFT studies on various arylsulfonyl derivatives have provided detailed accounts of their electronic structure and molecular surfaces. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Potential Energy Surface Mapping

Conformational analysis involves mapping the potential energy surface (PES) of a molecule by calculating the energy associated with systematic changes in its dihedral angles. For this compound, key rotations would occur around the C-O ether linkage and the C-S bond.

The orientation of the sulfonyl chloride group relative to the aromatic ring is a critical conformational feature. Rotational spectroscopy studies on related molecules like benzenesulfonyl chloride have shown that the chlorine atom tends to lie perpendicular to the plane of the benzene (B151609) ring. mdpi.com However, substituents on the ring, such as the ortho-methyl group in the target molecule, can introduce steric hindrance that alters this preference. mdpi.com A detailed PES map would reveal the energy barriers between different conformations (rotamers) and identify the lowest-energy conformers that are most likely to be populated at room temperature.

Solvent Effects on Molecular Conformation and Reactivity

The surrounding environment, particularly the solvent, can significantly influence a molecule's conformation and reactivity. Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, allowing for the explicit inclusion of solvent molecules.

MD simulations of this compound in various solvents (e.g., water, methanol (B129727), dichloromethane) would provide insight into how solvent polarity and hydrogen bonding affect its conformational preferences. For instance, polar solvents could stabilize conformations with larger dipole moments. Such simulations have been effectively used to study fluorosulfonyl ionic liquids, revealing details about their structure and dynamics in condensed phases. researchgate.net Solvent-solute interactions can also impact reaction rates; studies on the solvolysis of sulfonyl chlorides have shown a strong dependence on the solvent's properties. mdpi.com

Strategic Applications of 2 4 Chlorosulfonyl 2 Methylphenoxy Acetic Acid As a Research Intermediate

Synthesis of Complex Organic Molecules for Advanced Materials Research

The dual reactivity of 2-[4-(chlorosulfonyl)-2-methylphenoxy]acetic acid makes it a candidate for the synthesis of monomers for advanced polymeric materials. The carboxylic acid could be modified, for instance, into a polymerizable group like an acrylate (B77674) or methacrylate. Subsequently, the sulfonyl chloride can be reacted with various nucleophiles to introduce specific functionalities.

For example, reaction with fluorescent dyes or photoactive molecules could lead to the formation of functional monomers. Polymerization of these monomers could yield polymers with tailored optical or electronic properties, suitable for applications in sensors, organic light-emitting diodes (OLEDs), or as responsive materials. The general synthetic approach would involve a two-step modification of the parent compound, as illustrated in the hypothetical reaction scheme below.

Table 1: Hypothetical Functional Monomers Derived from this compound

Monomer Structure Potential Functionality Target Polymer Application
Acrylate ester with a sulfonamide-linked chromophore Photoresponsive Optical data storage, photo-switchable materials
Methacrylate ester with a sulfonamide-linked liquid crystal moiety Liquid crystalline Displays, smart windows

Note: This table is illustrative and based on the chemical potential of the title compound, not on published research.

Development of Molecular Probes and Labeling Reagents in Chemical Biology

The sulfonyl chloride group is known to react with primary and secondary amines, as well as with the thiol group of cysteine residues in proteins, to form stable sulfonamide and thiosulfonate linkages, respectively. This reactivity is the foundation for the design of molecular probes and labeling reagents. This compound could serve as a scaffold to create such reagents.

The carboxylic acid can be coupled to a reporter group, such as a fluorophore or a biotin (B1667282) tag. The resulting molecule would then be a reactive labeling agent. For instance, coupling with a fluorescent dye would yield a reagent that can be used to fluorescently label proteins or other biomolecules for imaging studies. The general principle involves the synthesis of a sulfonamide derivative containing a reporter group. mdpi.com

Table 2: Potential Molecular Probes Derived from this compound

Reporter Group Target Biomolecule Application
Fluorescein Proteins (via amine or thiol groups) Fluorescence microscopy, flow cytometry
Biotin Proteins, peptides Affinity purification, western blotting

Note: This table is illustrative and based on the chemical potential of the title compound, not on published research.

Precursor in the Synthesis of Ligands for Transition Metal-Catalyzed Reactions

Bidentate ligands play a crucial role in transition metal catalysis, influencing the activity, selectivity, and stability of the catalyst. The structure of this compound allows for its conversion into novel bidentate ligands. The carboxylic acid and the sulfonyl chloride can be reacted with different bifunctional molecules to create a chelating scaffold.

For example, reaction with an amino alcohol could lead to the formation of an ester and a sulfonamide, creating a ligand with both nitrogen and oxygen donor atoms. Such ligands could then be complexed with various transition metals to form catalysts for a range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. mdpi.com

Table 3: Hypothetical Bidentate Ligands and Their Potential Catalytic Applications

Ligand Structure Metal Complex Potential Catalytic Reaction
N,O-bidentate ligand from reaction with an amino alcohol Palladium(II) Suzuki or Heck cross-coupling
N,N-bidentate ligand from reaction with a diamine Ruthenium(II) Asymmetric hydrogenation

Note: This table is illustrative and based on the chemical potential of the title compound, not on published research.

Utility in Scaffold-Based Drug Discovery Research (excluding clinical efficacy)

In drug discovery, molecular scaffolds provide a structural framework for the synthesis of libraries of compounds that can be screened for biological activity. The rigid phenoxyacetic acid core of this compound, combined with its two reactive handles, makes it a suitable starting point for the creation of diverse molecular scaffolds.

The sulfonyl chloride can be reacted with a variety of amines to introduce a wide range of substituents, while the carboxylic acid can be converted into amides with another set of diverse amines. This combinatorial approach can rapidly generate a library of compounds with significant structural diversity. These compounds could then be screened against various biological targets to identify potential lead compounds for further development. The synthesis of heterocyclic compounds from such scaffolds is a common strategy in medicinal chemistry. amazonaws.com

Table 4: Example of a Combinatorial Library from this compound

R1 (from amine reacting with -SO2Cl) R2 (from amine reacting with -COOH) Potential Therapeutic Area (Hypothetical)
Benzylamine Piperidine CNS disorders
Morpholine Aniline (B41778) Oncology

Note: This table is illustrative and based on the chemical potential of the title compound, not on published research.

Role in Synthetic Methodologies for Peptide and Protein Modification Studies

The modification of peptides and proteins is essential for studying their structure and function, as well as for developing new therapeutic agents. The reactivity of the sulfonyl chloride group towards amine and thiol groups makes this compound a potential reagent for bioconjugation.

The carboxylic acid could be used to attach the molecule to a solid support for solid-phase peptide synthesis. lsu.edunih.gov Following peptide synthesis, the sulfonyl chloride group on the resin-bound molecule could be reacted with a nucleophilic side chain of the peptide, such as the epsilon-amino group of lysine (B10760008) or the thiol group of cysteine, to achieve site-specific modification or cyclization. Alternatively, the compound could be used in solution-phase bioconjugation to label proteins. nih.gov

Table 5: Potential Applications in Peptide and Protein Modification

Modification Strategy Target Residue Purpose of Modification
On-resin cyclization Lysine, Cysteine Constraining peptide conformation to enhance activity/stability
Solution-phase labeling Surface-exposed Lysine Attaching reporter groups (e.g., fluorophores, biotin)

Note: This table is illustrative and based on the chemical potential of the title compound, not on published research.

Structure Activity Relationship Sar Studies on Derivatives of 2 4 Chlorosulfonyl 2 Methylphenoxy Acetic Acid in Mechanistic Research

Design and Synthesis of Analogs with Varied Substituents

A critical first step in any SAR study is the strategic design and synthesis of a library of chemical analogs. For 2-[4-(chlorosulfonyl)-2-methylphenoxy]acetic acid, this would typically involve modifications at several key positions:

The Chlorosulfonyl Group: This highly reactive moiety could be converted into a variety of other functional groups, such as sulfonamides, sulfonic acids, or sulfones. Each of these modifications would significantly alter the electronic and steric properties of the molecule.

The Methyl Group: Substitution of the methyl group with other alkyl or functional groups would allow for an exploration of the steric and electronic requirements in this region of the molecule.

The Acetic Acid Side Chain: Modification of the carboxylic acid, for instance, through esterification or amidation, would alter the compound's polarity and hydrogen bonding capabilities.

Despite the theoretical possibilities for creating a diverse library of such analogs, a review of the available literature did not uncover any published research detailing the synthesis of such a series originating from this compound.

Investigation of Structural Features Influencing Chemical Reactivity and Selectivity

The chemical reactivity of this compound is largely dictated by the chlorosulfonyl group. This group is a potent electrophile, making it susceptible to nucleophilic attack. The selectivity of its reactions would be influenced by the nature of the nucleophile and the reaction conditions. Furthermore, the electronic environment of the aromatic ring, modulated by the methyl and ether-linked acetic acid groups, would also play a role in the reactivity of the sulfonyl chloride.

A systematic study would involve reacting the parent compound with a panel of nucleophiles and characterizing the resulting products and reaction kinetics. However, no specific studies detailing such investigations for this particular compound were identified.

Exploring the Impact of Structural Modifications on Molecular Interactions in In Vitro Systems

To understand the biological potential of this class of compounds, it is essential to investigate how structural modifications affect their interactions with biological macromolecules in controlled in vitro settings. Techniques such as enzyme inhibition assays, receptor binding studies, or cell-based functional assays would be employed.

For a series of analogs of this compound, one could hypothesize how different substituents might influence these interactions. For example, converting the chlorosulfonyl group to a sulfonamide could introduce new hydrogen bonding opportunities. Altering the size of the substituent at the 2-position (currently a methyl group) could probe for steric clashes within a putative binding site.

Unfortunately, the absence of a synthesized library of analogs means that no such in vitro studies have been reported in the scientific literature. Therefore, no data on the molecular interactions of derivatives of this specific compound is available.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Chemical Properties or Binding Affinities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity or chemical properties. To develop a robust QSAR model, a dataset of compounds with measured activities is required. The model then uses molecular descriptors (numerical representations of chemical features) to build a mathematical equation that can predict the activity of new, untested compounds.

Given the lack of synthesized analogs and corresponding experimental data for this compound, it is not possible to construct a specific QSAR model for this chemical series. The foundational data necessary for model building and validation does not exist in the public domain.

Emerging Research Frontiers and Future Prospects

Integration with Flow Chemistry and Automated Synthesis Platforms

Traditional batch synthesis of aromatic sulfonyl chlorides often involves hazardous reagents like chlorosulfonic acid and highly exothermic reactions, posing significant safety and scalability challenges. rsc.orgnih.gov The integration of continuous flow chemistry and automated synthesis platforms offers a promising alternative for the production of 2-[4-(chlorosulfonyl)-2-methylphenoxy]acetic acid and its derivatives. mdpi.comresearchgate.net

Flow chemistry provides superior control over reaction parameters such as temperature, pressure, and residence time, which is critical for managing highly reactive intermediates. rsc.org This enhanced control significantly improves process safety by minimizing the volume of hazardous material at any given time and mitigating the risk of thermal runaway. rsc.orgnih.gov For the synthesis of sulfonyl chlorides, flow reactors enable rapid mixing and efficient heat transfer, leading to higher yields and purity. mdpi.comresearchgate.net Research has demonstrated that automated continuous systems, incorporating multiple continuous stirred-tank reactors (CSTRs) and real-time monitoring, can lead to substantial improvements in process consistency, reliability, and space-time yield compared to traditional batch methods. mdpi.comresearchgate.net

Furthermore, flow technology facilitates the synthesis of sulfonamides, the downstream products of sulfonyl chlorides. Automated flow platforms have been developed for creating extensive libraries of sulfonamides for drug discovery, employing sequential synthesis protocols that minimize waste and simplify product isolation. acs.orgacs.org The application of these automated flow systems to this compound could enable the rapid generation of a diverse library of derivatives for high-throughput screening.

ParameterBatch SynthesisFlow Chemistry SynthesisReference(s)
Safety Higher risk due to large volumes of hazardous reagents and potential for thermal runaway.Improved safety through small reactor volumes, enhanced thermal control, and containment. rsc.orgmdpi.com
Space-Time Yield Limited by slow reagent addition and heat dissipation.Significantly higher due to short residence times and intensified conditions. rsc.orgmdpi.com
Process Control Manual or semi-automated, leading to potential inconsistencies.Fully automated with real-time monitoring and feedback loops for precise control. mdpi.comresearchgate.net
Scalability Scaling up can be complex and introduce new safety hazards.More straightforward and safer scale-up by extending operational time or numbering-up reactors. acs.org
Product Quality Potential for more impurities due to longer reaction times and less precise control.Higher purity and yields due to exquisite control over reaction parameters. nih.govmdpi.com

Applications in Supramolecular Chemistry and Self-Assembly Research

The bifunctional nature of this compound makes it an intriguing building block for supramolecular chemistry and crystal engineering. The molecule contains both a strong hydrogen bond donor/acceptor in the carboxylic acid group and a potential hydrogen bond acceptor in the sulfonyl group.

By systematically reacting the sulfonyl chloride with different amines, a library of compounds with tailored hydrogen bonding capabilities could be generated. These derivatives could be explored for their ability to form specific supramolecular structures such as chains, sheets, or more complex architectures. The combination of the phenoxyacetic acid's structural motifs with the directional interactions of the sulfonamide group could lead to novel crystalline materials with potential applications in areas like nonlinear optics, host-guest chemistry, or materials science. iucr.org

Green Synthesis Innovations for Related Chlorosulfonyl Compounds

The pursuit of sustainable chemical processes has driven significant innovation in the synthesis of sulfonyl chlorides, moving away from harsh and wasteful traditional methods. researchgate.netresearchgate.net These green approaches are directly applicable to the synthesis of this compound and represent a key area for future research.

Traditional chlorosulfonation often employs a large excess of chlorosulfonic acid or other aggressive reagents, generating significant hazardous waste. nih.gov Modern alternatives focus on improving atom economy and reducing environmental impact. researchgate.net One promising avenue is the use of milder and more selective chlorinating agents. For instance, methods using N-chlorosuccinimide (NCS) or bleach (sodium hypochlorite) have been developed for the oxidative chlorosulfonation of sulfur compounds like S-alkylisothiourea salts, which are odorless and stable precursors. organic-chemistry.orgorganic-chemistry.org These reactions proceed under mild conditions and often simplify purification. organic-chemistry.org

Another frontier is the application of photocatalysis. nih.govacs.org Heterogeneous photocatalysts, such as potassium poly(heptazine imide), have been used to mediate the synthesis of sulfonyl chlorides from arenediazonium salts under visible light at room temperature. nih.govacs.org This approach offers a sustainable alternative to classical Sandmeyer-type reactions, which often rely on stoichiometric copper catalysts. nih.gov Applying these photocatalytic methods could provide a milder route to the target compound, with high functional group tolerance and reduced reliance on transition metals. nih.govacs.org

Green Reagent/MethodPrecursorAdvantagesReference(s)
N-Chlorosuccinimide (NCS) S-Alkylisothiourea saltsOdorless precursors, mild reaction conditions, recyclable byproducts. organic-chemistry.orgorganic-chemistry.org
Sodium Hypochlorite (Bleach) S-Alkylisothiourea saltsInexpensive, environmentally friendly, simple purification. organic-chemistry.org
Potassium Poly(heptazine imide) Arenediazonium saltsHeterogeneous, metal-free photocatalyst; uses visible light; mild conditions. nih.govacs.org
DABSO (DABCO-SO₂ complex) Anilines (via diazonium salts)Stable, solid SO₂ surrogate; avoids handling gaseous sulfur dioxide. organic-chemistry.org

Potential as a Precursor for Novel Catalyst Development and Screening

The structural framework of this compound makes it a highly versatile precursor for developing novel ligands and catalysts. The compound offers three distinct points for chemical modification: the sulfonyl chloride, the carboxylic acid, and the aromatic ring, allowing for the creation of a diverse range of molecular architectures.

The sulfonyl chloride group is a gateway to a vast array of sulfonamides, which are prominent ligand classes in transition-metal catalysis. quora.com By reacting the sulfonyl chloride with a library of primary or secondary amines, a multitude of chiral and achiral ligands can be synthesized. Similarly, the carboxylic acid can be converted into esters or amides. This dual reactivity allows for the construction of bidentate or tridentate ligands that can coordinate with metal centers to form active catalysts for various organic transformations.

The use of polymer-bound sulfonyl chloride resins has demonstrated the utility of this functional group in solid-phase synthesis, enabling the efficient creation and screening of compound libraries. sigmaaldrich.com Adapting this concept, this compound could be anchored to a solid support via its carboxylic acid group, allowing for the subsequent elaboration of the sulfonyl chloride moiety. This would facilitate high-throughput screening of the resulting sulfonamide derivatives for catalytic activity in reactions such as cross-coupling, asymmetric hydrogenation, or polymerization.

Advanced Spectroscopic Studies Under Non-Standard Conditions and In Situ Monitoring

Understanding and optimizing the synthesis of this compound and its subsequent reactions can be greatly enhanced by advanced spectroscopic techniques, particularly for in situ monitoring. mt.com Given that reactions involving sulfonyl chlorides can be rapid and involve transient or hazardous intermediates, real-time analysis provides crucial insights that are unattainable through traditional offline sampling. mt.com

In situ Fourier-transform infrared (FTIR) spectroscopy, such as ReactIR, is a powerful tool for monitoring the progress of chemical reactions in real time. mt.com It allows for the unique profiling of each reaction component—reactants, intermediates, and products—by tracking their characteristic infrared absorbances. mt.com This technology would be invaluable for studying the kinetics of the chlorosulfonation step or the subsequent conversion of the sulfonyl chloride to a sulfonamide, especially within a continuous flow reactor where conditions are non-standard compared to batch chemistry. mt.commt.com

Furthermore, advanced spectroscopic methods can elucidate the structural and dynamic properties of the molecule under various conditions. High-resolution microwave spectroscopy, for example, has been used to study the conformational landscape and large-amplitude motions of related molecules like chlorosulfonic acid. nsf.gov Such studies on this compound could provide fundamental data on its geometry and internal dynamics, which can influence its reactivity and self-assembly behavior.

Spectroscopic TechniqueApplication AreaInformation GainedReference(s)
In Situ FTIR (ReactIR) Reaction MonitoringReal-time concentration profiles of reactants, intermediates, and products; reaction kinetics and mechanism. mt.com
Raman Spectroscopy Reaction & CrystallizationComplements FTIR for aqueous systems; monitors polymorphic forms and crystallization processes. mt.com
Microwave Spectroscopy Structural AnalysisPrecise molecular geometry, conformational analysis, internal rotational barriers, tunneling effects. nsf.gov
Nuclear Magnetic Resonance (NMR) In Situ MonitoringOnline reaction monitoring (e.g., ¹⁹F NMR for flow chemistry), structural elucidation of intermediates. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[4-(chlorosulfonyl)-2-methylphenoxy]acetic acid, and how do reaction conditions influence yield?

  • Answer : The compound is typically synthesized via sulfonation of 2-methylphenoxyacetic acid intermediates. A common approach involves chlorosulfonic acid treatment at controlled temperatures (0–5°C) to introduce the sulfonyl chloride group. Post-synthesis purification often employs recrystallization from ethanol/water mixtures to achieve >95% purity. Key challenges include managing exothermic reactions and minimizing hydrolysis of the chlorosulfonyl group during workup .
  • Methodological Tip : Optimize reaction stoichiometry (e.g., 1:1.2 molar ratio of precursor to chlorosulfonic acid) and use ice baths to stabilize temperature. Monitor reaction progress via TLC (Rf ≈ 0.5 in ethyl acetate/hexane 3:7) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Answer : Characterization relies on a combination of:

  • NMR : 1^1H NMR (DMSO-d6): δ 2.35 (s, 3H, CH3), 4.65 (s, 2H, CH2COO), 7.15–7.45 (m, aromatic H).
  • FT-IR : Peaks at 1750 cm1^{-1} (C=O stretch), 1170 cm1^{-1} (S=O asymmetric stretch), and 780 cm1^{-1} (C-Cl).
  • Mass Spectrometry : ESI-MS m/z 264.5 [M+H]+^+. Cross-validate with elemental analysis (C: 40.9%, H: 3.4%, S: 12.1%) .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Answer : It serves as a versatile intermediate for synthesizing sulfonamide-based therapeutics. For example, its chlorosulfonyl group reacts readily with amines to form sulfonamides, which are explored as enzyme inhibitors (e.g., carbonic anhydrase) or antimicrobial agents. Recent studies highlight its role in prodrug design due to hydrolytic instability under physiological conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

  • Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, solvent polarity) or impurity profiles. For example, residual acetic acid from incomplete purification may skew enzyme inhibition assays. To mitigate:

  • Purity Validation : Use HPLC (C18 column, acetonitrile/0.1% TFA gradient) to confirm ≥98% purity.
  • Standardized Assays : Replicate studies in buffer systems mimicking physiological conditions (pH 7.4, 37°C) .
    • Case Study : A 2024 study found that derivatives with electron-withdrawing substituents on the phenyl ring showed 3x higher antimicrobial activity compared to electron-donating groups, resolving prior conflicting reports .

Q. What experimental strategies improve the metabolic stability of derivatives containing the chlorosulfonyl group?

  • Answer : The chlorosulfonyl moiety is prone to hydrolysis in vivo. Strategies include:

  • Prodrug Design : Mask the sulfonyl chloride as a stable sulfonamide or sulfonate ester.
  • Structural Modifications : Introduce steric hindrance (e.g., ortho-methyl groups) to slow hydrolytic cleavage.
  • In Silico Modeling : Use QSAR models to predict hydrolysis rates based on substituent effects .
    • Data Table :
Derivative StructureHalf-life (pH 7.4, 37°C)
Parent Compound2.1 hours
Sulfonamide Analog8.5 hours
ortho-Methyl Derivative5.3 hours

Q. How does the chlorosulfonyl group influence binding selectivity in enzyme inhibition studies?

  • Answer : The electrophilic sulfur atom facilitates covalent interactions with nucleophilic residues (e.g., lysine or cysteine) in enzyme active sites. However, selectivity depends on steric and electronic factors:

  • Kinetic Studies : Pre-incubation with target enzymes (e.g., carbonic anhydrase II) shows time-dependent inhibition, suggesting irreversible binding.
  • Competitive Assays : Co-administration with substrate analogs (e.g., acetazolamide) reduces inhibition potency by 70%, confirming active-site targeting .
    • Advanced Tip : Use X-ray crystallography to map binding modes and identify critical hydrogen bonds involving the sulfonyl oxygen .

Contradictions and Solutions in Data Interpretation

Q. Why do some studies report conflicting solubility profiles for this compound?

  • Answer : Solubility varies dramatically with pH. The compound is poorly soluble in water (<0.1 mg/mL at pH 7) but dissolves readily in alkaline buffers (pH >10) due to deprotonation of the acetic acid group. Early studies using unbuffered solutions underestimated solubility by 10–15x .
  • Recommendation : Report solubility in standardized buffers (e.g., PBS, pH 7.4) and include DMSO stock solutions for in vitro assays .

Methodological Best Practices

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the chlorosulfonyl group. Use Schlenk lines for moisture-sensitive steps .
  • Storage : Store at –20°C under argon; shelf life is <6 months due to gradual decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.